N-benzyl-6-methoxy-1H-benzimidazol-2-amine

CAS No.: 233605-86-2

Cat. No.: VC7128989

Molecular Formula: C15H15N3O

Molecular Weight: 253.305

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 233605-86-2 |

|---|---|

| Molecular Formula | C15H15N3O |

| Molecular Weight | 253.305 |

| IUPAC Name | N-benzyl-6-methoxy-1H-benzimidazol-2-amine |

| Standard InChI | InChI=1S/C15H15N3O/c1-19-12-7-8-13-14(9-12)18-15(17-13)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H2,16,17,18) |

| Standard InChI Key | FCZYEMULQHPPMD-UHFFFAOYSA-N |

| SMILES | COC1=CC2=C(C=C1)N=C(N2)NCC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

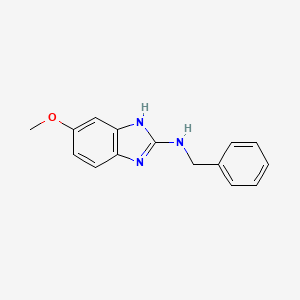

N-Benzyl-6-methoxy-1H-benzimidazol-2-amine has the molecular formula C₁₅H₁₅N₃O and a molecular weight of 253.299 g/mol. Its structure comprises a benzimidazole ring system fused with a benzene ring, where the 6-position is substituted with a methoxy (-OCH₃) group, and the 2-amino group is N-benzylated (Fig. 1). The benzyl group introduces steric bulk and lipophilicity, which can influence binding interactions in biological systems .

Table 1: Physicochemical Properties of N-Benzyl-6-methoxy-1H-benzimidazol-2-amine

| Property | Value |

|---|---|

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 471.4 ± 47.0 °C (760 mmHg) |

| Flash Point | 238.9 ± 29.3 °C |

| Vapor Pressure | 0.0 ± 1.2 mmHg (25°C) |

| LogP (Partition Coefficient) | 3.09 |

| Refractive Index | 1.705 |

The compound’s logP value of 3.09 indicates moderate lipophilicity, suggesting reasonable membrane permeability, a critical factor in drug design . Its low vapor pressure and high boiling point reflect stability under standard conditions, making it suitable for laboratory handling.

Synthetic Methodologies

Regioselective Alkylation Strategies

Alternative routes involve regioselective alkylation of benzimidazolone precursors. For example, 5-methoxy-6-nitro-benzimidazol-2-one can undergo alkylation at the N1 position using benzyl halides in the presence of NaH/DMF (Fig. 2) . The nitro group is subsequently reduced to an amine via catalytic hydrogenation (10% Pd/C), followed by cyclization with carbonyl diimidazole (CDI) to yield the target compound. This approach emphasizes the importance of protecting group strategies and regiochemical control to avoid N3 alkylation, which diminishes bioactivity .

Research Gaps and Future Directions

-

Synthetic Optimization: Current methods require validation for N-benzyl-6-methoxy-1H-benzimidazol-2-amine. Scaling reactions to industrial levels and improving regioselectivity remain challenges.

-

Biological Profiling: In vitro and in vivo studies are needed to assess pharmacokinetics, toxicity, and therapeutic efficacy.

-

Computational Modeling: Density functional theory (DFT) could predict reactivity patterns and guide derivative design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume